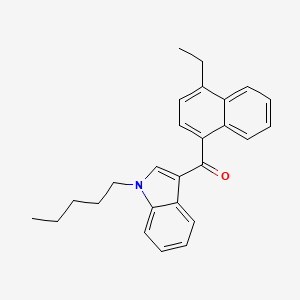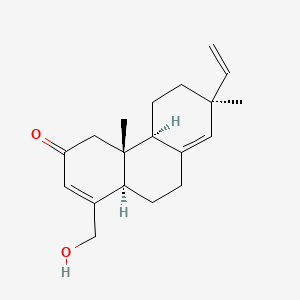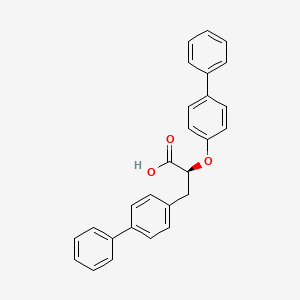
(2s)-3-(Biphenyl-4-Yl)-2-(Biphenyl-4-Yloxy)propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LJ570 is the first PPARα/γ Dual Agonist Able To Bind to Canonical and Alternative Sites of PPARγ and To Inhibit Its Cdk5-Mediated Phosphorylation. LJ570 is a potent partial agonist of both PPARα and γ subtypes. LJ570 inhibited the Cdk5-mediated phosphorylation of PPARγ at serine 273 that is currently considered the mechanism by which some PPARγ partial agonists exert antidiabetic effects similar to thiazolidinediones, without showing their typical side effects. LJ570 may be useful for treatment of dyslipidemic type 2 diabetes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Approach : A related compound, 8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid, was synthesized from 4,4′-dihydroxybiphenyl, demonstrating the feasibility of synthesizing biphenyl-based compounds for various applications (Cai Li, 2009).
Computational Analysis and Molecular Properties
- Antifungal Tripeptides Study : A study on antifungal tripeptides, including variants of biphenyl-based acids, utilized conceptual density functional theory for molecular property analysis. This indicates the potential for using (2S)-3-(Biphenyl-4-yl)-2-(Biphenyl-4-yloxy)propanoic Acid in computational peptidology (N. Flores-Holguín et al., 2019).
Electrochemical and Material Science Applications
- Corrosion Inhibition : Biphenyl-based compounds, including (2E)-1-(Biphenyl-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one, have been studied for corrosion inhibition properties, suggesting a potential application for (2S)-3-(Biphenyl-4-yl)-2-(Biphenyl-4-yloxy)propanoic Acid in material sciences (R. Baskar et al., 2012).
Biological and Pharmacological Potential
- Tyrosinase Inhibitors : Biphenyl ester derivatives have been found to inhibit tyrosinase, an enzyme critical in melanin synthesis. This suggests the possibility of (2S)-3-(Biphenyl-4-yl)-2-(Biphenyl-4-yloxy)propanoic Acid having similar biological activities (Huey Chong Kwong et al., 2017).
Environmental and Chemical Engineering
- Cometabolic Degradation Study : A study on biphenyl-utilizing bacteria transforming dibenzofuran indicates potential environmental applications for biphenyl-based compounds in bioremediation and environmental engineering (Qinggang Li et al., 2009).
Eigenschaften
Produktname |
(2s)-3-(Biphenyl-4-Yl)-2-(Biphenyl-4-Yloxy)propanoic Acid |
|---|---|
Molekularformel |
C27H22O3 |
Molekulargewicht |
394.47 |
IUPAC-Name |
(S)-3-([1,1'-biphenyl]-4-yl)-2-([1,1'-biphenyl]-4-yloxy)propanoic acid |
InChI |
InChI=1S/C27H22O3/c28-27(29)26(19-20-11-13-23(14-12-20)21-7-3-1-4-8-21)30-25-17-15-24(16-18-25)22-9-5-2-6-10-22/h1-18,26H,19H2,(H,28,29)/t26-/m0/s1 |
InChI-Schlüssel |
DGMLYRGMJHVKNC-SANMLTNESA-N |
SMILES |
O=C(O)[C@@H](OC1=CC=C(C2=CC=CC=C2)C=C1)CC3=CC=C(C4=CC=CC=C4)C=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LJ570; LJ-570; LJ 570. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




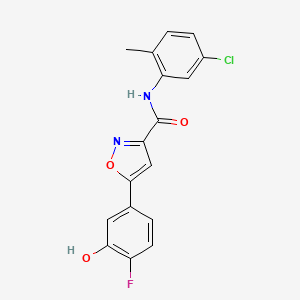
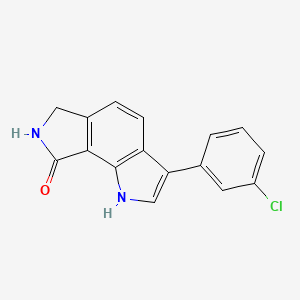
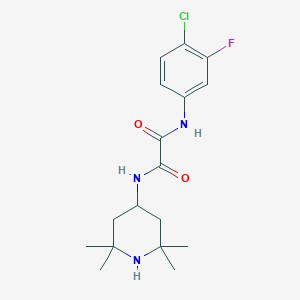
![(3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone](/img/structure/B1192981.png)
